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Destruxin A, 2-L-valine- - 79386-02-0

Destruxin A, 2-L-valine-

Catalog Number: EVT-14564579
CAS Number: 79386-02-0
Molecular Formula: C28H45N5O7
Molecular Weight: 563.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Destruxin A, 2-L-valine- is a natural product found in Beauveria felina, Metarhizium anisopliae, and Trichoderma harzianum with data available.
Overview

Destruxin A, chemically known as 2-L-valine, is a cyclohexadepsipeptide produced by certain insect-pathogenic fungi, particularly from the genus Metarhizium. This compound is part of a larger family of destruxins that exhibit insecticidal properties and have potential applications in agriculture and pharmaceuticals. The biosynthesis of destruxin A involves complex enzymatic pathways that utilize various amino acids, including L-valine.

Source

Destruxin A is primarily sourced from the fermentation of Metarhizium anisopliae, a fungus known for its entomopathogenic capabilities. It has been demonstrated that specific culture conditions, such as the type of carbon and nitrogen sources, significantly affect the yield of destruxins during fermentation processes. For instance, maltose and peptone have been identified as optimal substrates for producing destruxin A in laboratory settings .

Classification

Destruxin A belongs to the class of cyclic peptides known as cyclodepsipeptides. These compounds are characterized by their unique cyclic structure formed by alternating amino acid and hydroxy acid residues. Destruxins are classified based on their structural variations and biological activities, with destruxin A being one of the most studied due to its potent insecticidal properties.

Synthesis Analysis

Methods

The synthesis of destruxin A involves biosynthetic pathways in fungi that utilize nonribosomal peptide synthetases. The key enzyme responsible for its production is DtxS1, which consists of multiple adenylation domains that facilitate the incorporation of specific amino acids into the peptide chain .

Technical Details

  1. Fermentation Conditions: Optimal yields of destruxin A are achieved under specific fermentation conditions. Studies indicate that using maltose (approximately 2.58% w/v) and peptone (around 0.72% w/v) significantly enhances production levels .
  2. Cultivation Techniques: Employing response surface methodology has been shown to optimize medium compositions for increased yields, with laboratory experiments reporting maximum concentrations of around 49 mg/L for destruxin A .
Molecular Structure Analysis

Structure

Destruxin A has a complex cyclic structure comprising several amino acids and a hydroxy acid component. Its molecular formula is typically represented as C22H34N4O6, reflecting its composition.

Data

  • Molecular Weight: Approximately 446.53 g/mol
  • Structural Features: The structure includes a cyclic arrangement of amino acids with specific stereochemistry that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Destruxin A undergoes various chemical reactions typical of peptide compounds, including hydrolysis and modifications through enzymatic actions during biosynthesis.

Technical Details

  1. Enzymatic Modifications: Specific enzymes such as DtxS3 and DtxS4 play crucial roles in modifying precursor molecules into functional components necessary for the assembly of destruxin A .
  2. Stability: The stability of destruxin A in different environments can influence its efficacy as an insecticide; thus, understanding its reactivity is essential for application development.
Mechanism of Action

Process

Destruxin A exhibits its insecticidal effects through multiple mechanisms, primarily targeting the nervous system of insects. It disrupts normal cellular processes, leading to paralysis and eventual death.

Data

Research indicates that destruxins can interfere with ion channel functions in insect cells, causing dysregulation of neurotransmitter release and muscle contraction . This mechanism highlights the potential for using destruxins as biopesticides in agricultural practices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Destruxin A typically appears as a white to off-white powder.
  • Solubility: It is soluble in water but may exhibit varying solubility depending on pH and temperature conditions.

Chemical Properties

  • Melting Point: The melting point is generally observed around 200-220 °C.
  • Stability: Destruxin A demonstrates stability under acidic conditions but may degrade under extreme alkaline environments.

Relevant analyses indicate that the compound maintains its structural integrity under typical storage conditions but should be protected from light and moisture to prevent degradation .

Applications

Scientific Uses

Destruxin A has significant applications in both agricultural and pharmaceutical fields:

  1. Biopesticide Development: Due to its potent insecticidal properties, it is being explored as a natural alternative to synthetic pesticides.
  2. Pharmaceutical Research: Investigations into its pharmacological effects reveal potential uses in treating various diseases due to its unique biological activity against insect cells .
Biosynthesis and Genetic Regulation of Destruxin A

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Metarhizium anisopliae

Destruxin A biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways in Metarhizium anisopliae and related species. The core enzyme, destruxin synthetase (DXS), is a multidomain NRPS spanning 23.7 kb in M. robertsii (formerly classified as M. anisopliae). This enzyme consists of six catalytic modules, each responsible for activating, modifying, and incorporating specific amino acid residues into the cyclic depsipeptide backbone. Key domains include:

  • Adenylation (A) domains: Select and activate amino acid substrates (L-proline, N-methyl-L-valine, N-methyl-L-alanine, L-isoleucine, β-alanine).
  • Peptidyl carrier protein (PCP) domains: Attach activated amino acids via thioester linkages.
  • Condensation (C) domains: Catalyze peptide bond formation between adjacent modules.
  • N-methyltransferase (MT) domains: Methylate valine and alanine residues in modules 5 and 6, using S-adenosyl methionine as a methyl donor [1] [5].
  • Epimerization (E) domain: Converts L- to D-amino acids (not present in DXS).
  • Thioesterase (TE) domain: Releases and cyclizes the linear peptide into the final macrocyclic structure [5].

Table 1: NRPS Modules in Destruxin Synthetase (DXS)

ModuleDomain OrganizationSubstrate SpecificityModifications
1C-A-PCPα-Hydroxy acid (e.g., 3-hydroxy-4-pentenoic acid)None
2C-A-PCPL-ProlineNone
3C-A-PCPL-IsoleucineNone
4C-A-PCPN-Methyl-L-valineN-methylation
5C-A-MT-PCPN-Methyl-L-alanineN-methylation
6C-A-MT-PCP-TEβ-AlanineMacrocyclization

The DXS enzyme assembles destruxin A through a unidirectional, assembly-line mechanism. The α-hydroxy acid starter unit is activated by module 1, followed by sequential addition of amino acids. The TE domain cleaves the mature chain and cyclizes it into the final 18-membered ring structure [1].

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling experiments have elucidated the biosynthetic origins of destruxin A building blocks. Key findings include:

  • Acetate incorporation: Sodium [1,2-¹³C₂]acetate labels the hydroxy acid moiety (e.g., 3-hydroxy-4-pentenoic acid in destruxin A). One intact acetate unit incorporates into the -CH(OH)-COOH fragment, confirming its polyketide origin [4].
  • Methionine methylation: L-[¹³CH₃]methionine labels N-methyl groups on valine (position 4) and alanine (position 5) residues. The N-methyltransferase domains of DXS utilize methionine-derived methyl groups for these modifications [1] [4].
  • Amino acid origins: Proline and isoleucine incorporate two intact acetate units, consistent with their biosynthetic pathways from glutamate and threonine, respectively [4].

Table 2: Isotopic Labeling Patterns in Destruxin A Biosynthesis

PrecursorLabeled Positions in Destruxin AIncorporation Efficiency
L-[¹³CH₃]MethionineN-CH₃ of N-methyl-L-valine (position 4); N-CH₃ of N-methyl-L-alanine (position 5)>80%
Sodium [1,2-¹³C₂]acetateCarbon backbone of α-hydroxy acid moiety; proline; isoleucine60–75%
L-[U-¹³C]ProlineEntire proline residue (position 2)>90%

These studies confirm that destruxin A is a hybrid polyketide-NRPS metabolite, with the hydroxy acid derived from acetate and amino acids primarily sourced from the fungal primary metabolism [4].

Gene Cluster Identification and Functional Characterization

The destruxin biosynthetic gene cluster (BGC) was identified in M. robertsii ARSEF 2575 through genome mining and functional knockout studies. The cluster spans >30 kb and includes:

  • dxs: The core NRPS gene (23.7 kb) encoding destruxin synthetase [1].
  • Accessory genes: Cytochrome P450 oxidoreductases, transporters, and regulatory proteins [1] [10].
  • Horizontal gene transfer evidence: Phylogenetic analysis suggests the cluster was acquired via HGT from bacteria or other fungi, explaining its discontinuous distribution in Metarhizium species [10].

Gene knockout studies using Agrobacterium-mediated transformation demonstrated that dxs disruption abolishes destruxin A production. Δdxs mutants show:

  • No detectable destruxins in liquid cultures or during insect infection.
  • Unchanged virulence against Spodoptera exigua, Galleria mellonella, and Tenebrio molitor when applied topically, indicating destruxin A is dispensable for pathogenicity in some hosts [1].
  • No developmental defects, confirming DXS exclusively functions in secondary metabolism [1].

The cluster is conserved in generalist Metarhizium species (e.g., M. robertsii, M. brunneum) but absent or pseudogenized in specialists (e.g., M. acridum), suggesting host-range influences its evolutionary retention [10]. Among 73 BGCs in M. anisopliae, the destruxin cluster is one of only 20% upregulated during tick (Rhipicephalus microplus) infection, highlighting its context-dependent role [10].

Epigenetic Regulation of Destruxin A Production in Fungal Strains

Destruxin A synthesis is regulated epigenetically through DNA methylation and histone modifications. Key mechanisms include:

  • DNA methyltransferase (DNMT) inhibition: Treatment with 5-azacytidine (5-Aza), a DNMT inhibitor, reduces DNA methylation and upregulates dxs expression by 3.5-fold in M. anisopliae. This correlates with a 2.8-fold increase in destruxin A yield [6] [7].
  • Infection-induced methylation: During tick infection, global cytosine methylation increases from 0.60% (saprophytic) to 0.89% in M. anisopliae. Methylation of virulence-related BGCs (including destruxin) fine-tunes their expression during host colonization [7].
  • Histone deacetylase (HDAC) modulation: Sodium butyrate (HDAC inhibitor) enhances destruxin A production by altering chromatin accessibility. Co-treatment with 5-Aza and sodium butyrate synergistically activates silent BGCs [6].

Table 3: Epigenetic Modifiers Affecting Destruxin A Biosynthesis

Epigenetic ModifierTarget EnzymeEffect on dxs ExpressionChange in Destruxin A Yield
5-Azacytidine (5-Aza)DNA methyltransferase3.5-fold increase2.8-fold increase
Sodium butyrateHistone deacetylase2.1-fold increase1.9-fold increase
Trichostatin A (TSA)Histone deacetylase1.8-fold increase1.6-fold increase
Suberoylanilide hydroxamic acid (SAHA)Histone deacetylase2.3-fold increase2.0-fold increase

These epigenetic regulators alter chromatin structure, enabling transcription factors to access promotors of BGCs. DNA methylation near dxs (particularly in promoter CpG islands) represses transcription, while demethylation during stress or inhibitor treatment derepresses the cluster [7]. This layer of regulation allows Metarhizium to rapidly adapt destruxin A production to environmental cues, such as host cuticle recognition [6] [7].

Properties

CAS Number

79386-02-0

Product Name

Destruxin A, 2-L-valine-

IUPAC Name

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Molecular Formula

C28H45N5O7

Molecular Weight

563.7 g/mol

InChI

InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1

InChI Key

QRPSKGICZOQNNG-GDXKHXNESA-N

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C

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